3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
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Description
Molecular Structure Analysis
The molecular formula of this compound is C18H18O6S . Its InChI Code is 1S/C18H18O6S/c1-12-4-5-13(2)17(10-12)25(21,22)24-15-8-6-14(7-9-18(19)20)11-16(15)23-3/h4-11H,1-3H3,(H,19,20)/b9-7+ .Physical and Chemical Properties Analysis
This compound has a molecular weight of 362.4 . It is a powder at room temperature .Scientific Research Applications
Hydrogen-Bonded Structures and Molecular Interactions
The study of hydrogen-bonded chains of rings in similar compounds, like (E)-4-methoxycinnamic acid, has provided insights into the formation of a three-dimensional network structure through paired O—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions. This understanding is crucial for the development of novel materials with specific properties (Shu-Ping Yang et al., 2006).
Crystal Structure and Spectroscopy
Research on compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid highlights the significance of X-ray crystallography, spectroscopic methods, and quantum chemical calculations in characterizing molecular structures. These methodologies allow for a comprehensive understanding of intramolecular and intermolecular interactions, contributing to the field of drug design and materials science (P. Venkatesan et al., 2016).
Catalysis and Organic Synthesis
The synthesis and reactions of molecules with similar structural features, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, demonstrate the role of these compounds in organic synthesis, offering pathways to new molecules and potential applications in catalysis and synthetic chemistry (E. V. Pimenova et al., 2003).
Antimicrobial Activity
The study of fatty alkenoates, which are related to the esterification of compounds with similar molecular structures, indicates the potential for these molecules in developing new antimicrobial agents. Understanding the antimicrobial activity of these compounds could lead to the discovery of novel therapeutic agents (A. Rauf & Humaira Parveen, 2005).
Molecular Electronics and Dyes
The synthesis of dyes and the investigation of their electronic properties, such as 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, are critical for the development of materials used in molecular electronics and photovoltaic devices. These studies contribute to the broader field of applied chemistry and materials science, aiming at the design of more efficient and sustainable technologies (S. Kotteswaran et al., 2016).
Properties
IUPAC Name |
(E)-3-[4-(2,5-dimethylphenyl)sulfonyloxy-3-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6S/c1-12-4-5-13(2)17(10-12)25(21,22)24-15-8-6-14(7-9-18(19)20)11-16(15)23-3/h4-11H,1-3H3,(H,19,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZJKYKLWSIVRG-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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